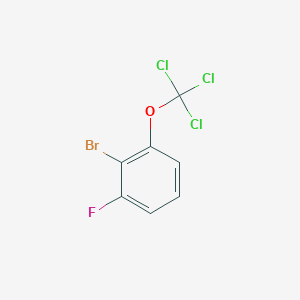
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene
Vue d'ensemble
Description
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene, also known as 2-Br-1-F-3-(TCMOB) is an organic compound belonging to the family of aromatic halogenated compounds. It is a colorless, volatile liquid with a molecular weight of 282.5 g/mol, and is commonly used in organic synthesis and medicinal chemistry. Its synthesis method is relatively simple and straightforward, and it has been widely studied for its potential applications in the fields of scientific research, drug development, and laboratory experiments.
Applications De Recherche Scientifique
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene(TCMOB) has been extensively studied for its potential applications in the fields of scientific research and drug development. It has been used in the synthesis of various biologically active compounds, such as antibiotics, antiviral agents, and anti-inflammatory drugs. It has also been used in the synthesis of other compounds such as optical isomers and chiral compounds. Additionally, it has been used as a reagent in the synthesis of various heterocyclic compounds and other organic compounds.
Mécanisme D'action
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene(TCMOB) is believed to act via a mechanism involving the formation of a bromine-containing electrophilic species, which is then capable of reacting with a variety of organic compounds. This reaction is believed to be mediated by the formation of a bromine-containing intermediate, which is then capable of reacting with a variety of organic compounds.
Biochemical and Physiological Effects
This compound(TCMOB) has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-fungal, and anti-viral properties, and has been shown to possess significant antioxidant activity. Additionally, it has been found to possess significant cytotoxicity against a variety of cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene(TCMOB) is relatively easy to synthesize and is relatively stable in the presence of light and air. Additionally, it is relatively non-toxic and has a low volatility, making it an ideal reagent for use in laboratory experiments. However, it is important to note that this compound(TCMOB) is highly flammable and should be handled with care.
Orientations Futures
The potential applications of 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene(TCMOB) are still being explored. Possible future directions include the development of new compounds based on its structure, the exploration of its potential as a therapeutic agent, the development of new synthetic methods for its synthesis, and the investigation of its potential as a reagent for the synthesis of other organic compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound(TCMOB) and to explore its potential as a diagnostic tool.
Propriétés
IUPAC Name |
2-bromo-1-fluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNDABNKMWFVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




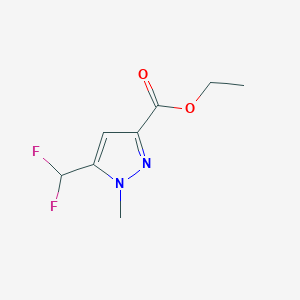
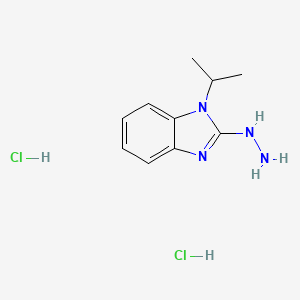

![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)
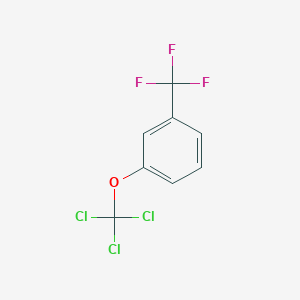
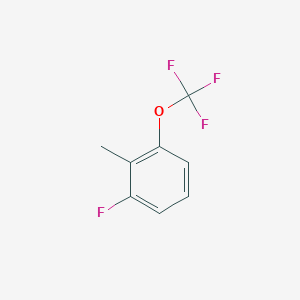

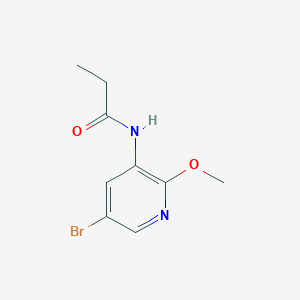
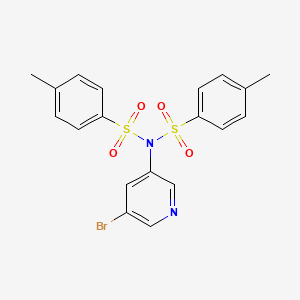

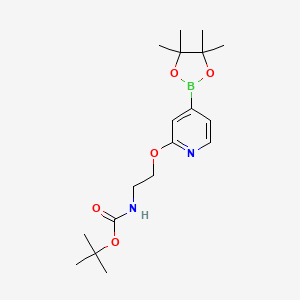

![Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1404512.png)